

# Spectroscopic Analysis of Tris(isopropoxy)silanol: An In-depth Technical Guide

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Compound of Interest		
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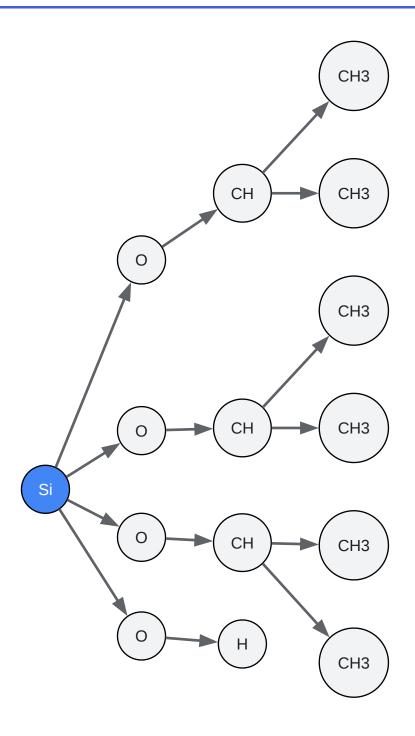
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Tris(isopropoxy)silanol**, a key intermediate in various chemical syntheses. This document details the expected spectroscopic data based on the analysis of related compounds and general principles of spectroscopy, and outlines the experimental protocols necessary to obtain this data.

# **Molecular Structure and Properties**

**Tris(isopropoxy)silanol**, with the chemical formula C9H22O4Si and a molecular weight of 222.35 g/mol , is an organosilicon compound characterized by a central silicon atom bonded to three isopropoxy groups and one hydroxyl group.[1][2][3] Its unique structure makes it a valuable precursor in the synthesis of various materials. The CAS Registry Number for this compound is 27491-86-7.[1][2][3]





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Molecular structure of Tris(isopropoxy)silanol.

# **Spectroscopic Data**

The following tables summarize the expected quantitative data from various spectroscopic techniques for **Tris(isopropoxy)silanol**. These values are based on the analysis of structurally similar compounds and established spectroscopic databases.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Tris(isopropoxy)silanol** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2 - 4.5	Septet	3H	Si-O-CH-(CH <sub>3</sub> ) <sub>2</sub>
~1.2 - 1.3	Doublet	18H	Si-O-CH-(CH <sub>3</sub> ) <sub>2</sub>
Variable (broad)	Singlet	1H	Si-OH

Note: The chemical shift of the Si-OH proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Tris(isopropoxy)silanol

Chemical Shift ( $\delta$ ) ppm	Assignment
~65 - 70	Si-O-CH-(CH <sub>3</sub> ) <sub>2</sub>
~24 - 26	Si-O-CH-(CH <sub>3</sub> ) <sub>2</sub>

Table 3: Predicted <sup>29</sup>Si NMR Spectroscopic Data for Tris(isopropoxy)silanol

Chemical Shift (δ) ppm	Assignment
~ -80 to -85	(i-PrO)₃SiOH

# **Vibrational Spectroscopy**

Table 4: Predicted FT-IR Spectroscopic Data for Tris(isopropoxy)silanol



Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3690	O-H stretch (free silanol)	Sharp, Medium
~3400 - 3200	O-H stretch (hydrogen- bonded)	Broad, Strong
2975 - 2850	C-H stretch (alkyl)	Strong
1385, 1370	C-H bend (isopropyl gem- dimethyl)	Medium
1175, 1110	Si-O-C stretch	Strong
950 - 810	Si-OH bend	Broad, Medium

Table 5: Predicted Raman Spectroscopic Data for Tris(isopropoxy)silanol

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3690	O-H stretch (free silanol)	Weak
2975 - 2850	C-H stretch (alkyl)	Strong
~800 - 600	Si-O symmetric stretch	Strong

# **Mass Spectrometry**

Table 6: Predicted Mass Spectrometry Fragmentation Data for **Tris(isopropoxy)silanol** (Electron Ionization)



m/z	Proposed Fragment
222	[M]+ (Molecular Ion)
207	[M - CH₃] <sup>+</sup>
163	[M - OCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
121	[(i-PrO)Si(OH)2]+
103	[Si(OH) <sub>3</sub> ] <sup>+</sup>
59	[OCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below.

# NMR Spectroscopy

Sample Preparation:

- Due to the moisture sensitivity of silanols, all glassware must be thoroughly dried in an oven at >100 °C and cooled under a stream of dry nitrogen or in a desiccator.
- Use a deuterated solvent that has been dried over molecular sieves (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>).
- In a dry nitrogen atmosphere (glovebox or Schlenk line), dissolve approximately 10-20 mg of Tris(isopropoxy)silanol in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Cap the NMR tube securely.

<sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si NMR Acquisition:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

# Foundational & Exploratory

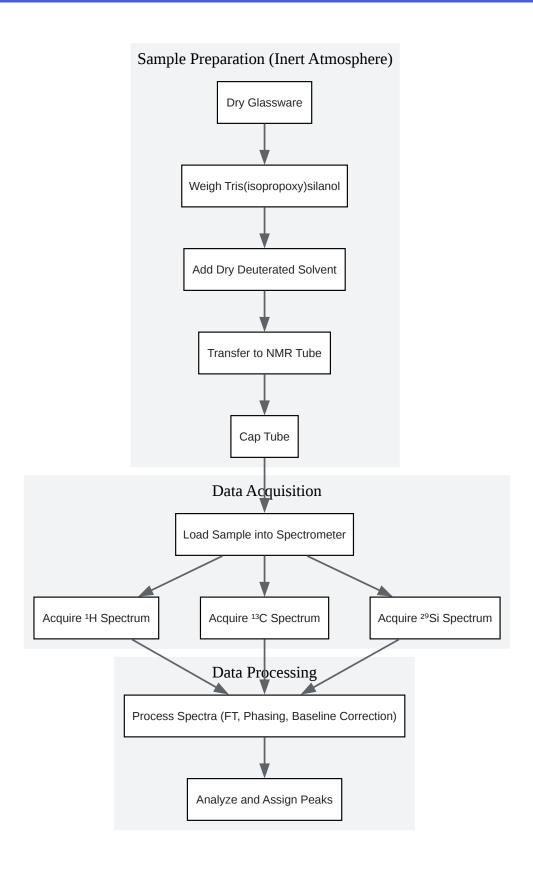




### • ¹H NMR:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- 13C NMR:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Due to the low natural abundance of <sup>13</sup>C and potentially long relaxation times, a larger number of scans and a longer relaxation delay may be necessary.
- 29Si NMR:
  - Acquire a proton-decoupled <sup>29</sup>Si spectrum.
  - Due to the low natural abundance and negative gyromagnetic ratio of <sup>29</sup>Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal.





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NMR Experimental Workflow.



# **FT-IR Spectroscopy**

Sample Preparation and Analysis:

- Tris(isopropoxy)silanol is a liquid at room temperature. A spectrum can be obtained directly as a neat liquid.
- Place a small drop of the sample between two KBr or NaCl plates to form a thin film.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.
- Acquire a background spectrum of the clean, empty sample holder or ATR crystal.
- Acquire the sample spectrum.
- The spectrum should be recorded over a range of 4000-400 cm<sup>-1</sup> with a resolution of at least 4 cm<sup>-1</sup>.

# **Raman Spectroscopy**

Sample Preparation and Analysis:

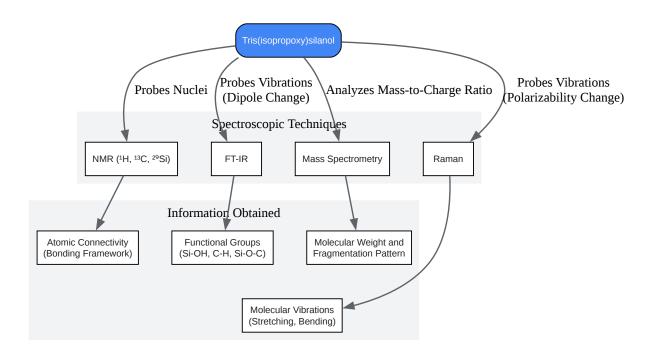
- Place the liquid sample in a glass capillary tube or a cuvette.
- Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
- Focus the laser onto the sample.
- Acquire the Raman spectrum over a suitable range (e.g., 4000-200 cm<sup>-1</sup>).
- The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

# **Mass Spectrometry**

Sample Introduction and Ionization:



- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- For GC-MS, use a capillary column suitable for the analysis of organosilicon compounds.
- Electron Ionization (EI): This is a common "hard" ionization technique that will cause fragmentation, providing structural information. A standard electron energy of 70 eV is typically used.
- Chemical Ionization (CI): A "softer" ionization technique that may yield a more abundant molecular ion peak. Methane or isobutane can be used as the reagent gas.



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Relationship between spectroscopic techniques and information obtained.



## Conclusion

This guide provides a foundational understanding of the spectroscopic characterization of **Tris(isopropoxy)silanol**. The predicted data and outlined protocols serve as a valuable resource for researchers in the synthesis and application of this important organosilicon compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the reference values provided herein.

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